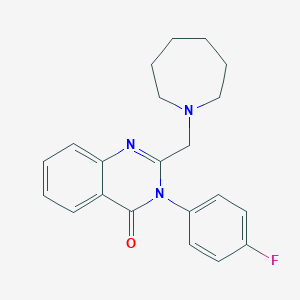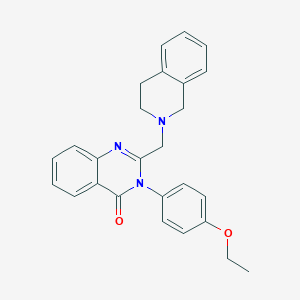![molecular formula C18H18ClIN2O2 B289306 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide](/img/structure/B289306.png)
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide, also known as CIIB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Wirkmechanismus
The exact mechanism of action of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has been shown to inhibit the activity of several enzymes, including phosphoinositide 3-kinase (PI3K), Akt, and mTOR, which are involved in cell growth and survival. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are involved in angiogenesis and tumor invasion.
Biochemical and Physiological Effects:
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide can induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of various enzymes and signaling pathways. In vivo studies have demonstrated that 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide can reduce tumor growth and angiogenesis, and improve the symptoms of arthritis and colitis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide may not be effective in all types of cancer or inflammatory diseases, and further research is needed to determine its optimal therapeutic dose and administration route.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide. One area of interest is the development of new synthetic analogs of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide that may have improved efficacy and reduced side effects. Another area of interest is the investigation of the potential synergistic effects of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide with other anti-cancer or anti-inflammatory agents. Additionally, further research is needed to determine the optimal therapeutic dose and administration route of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide for different diseases, and to investigate its potential use in combination with other therapies. Overall, 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has shown promising potential as a therapeutic agent for cancer and inflammation, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide involves the reaction of 2-amino-5-iodobenzamide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro and in vivo studies have demonstrated that 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
Molekularformel |
C18H18ClIN2O2 |
|---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
2-[(4-chlorobenzoyl)amino]-5-iodo-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C18H18ClIN2O2/c1-11(2)10-21-18(24)15-9-14(20)7-8-16(15)22-17(23)12-3-5-13(19)6-4-12/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
VDDBMSQTAVMEBY-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)

![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![N-(2-methoxyphenyl)-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289238.png)
![N-[2-(benzylcarbamoyl)-4-iodophenyl]furan-2-carboxamide](/img/structure/B289240.png)
![N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-2,4-dichlorobenzamide](/img/structure/B289242.png)
![2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide](/img/structure/B289244.png)